5-Bromo-1,1,1,2,2-pentafluoropentane
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Overview
Description
5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the molecular formula C5H6BrF5. It is a colorless to yellow liquid that is used in various chemical applications due to its unique structure and properties . The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its reactivity and usefulness in synthetic chemistry.
Scientific Research Applications
5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used as a fluorinating reagent in organic synthesis , suggesting that its targets could be various organic compounds that undergo fluorination.
Mode of Action
5-Bromo-1,1,1,2,2-pentafluoropentane acts as a fluorinating reagent . It interacts with its targets by replacing their hydrogen atoms with fluorine, thereby altering their chemical properties . The exact mode of action can vary depending on the specific target compound and reaction conditions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target compounds it modifies. By introducing fluorine atoms into these compounds, it could significantly alter their chemical properties and, consequently, their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its fluorinating activity. Additionally, factors such as temperature and pH could affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with electrophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethane
- 1-Bromo-3,3,3-trifluoropropane
- 1-Bromo-4,4,4-trifluorobutane
Uniqueness
5-Bromo-1,1,1,2,2-pentafluoropentane is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other bromofluorinated compounds, which may have fewer fluorine atoms and different reactivity patterns .
Properties
IUPAC Name |
5-bromo-1,1,1,2,2-pentafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJIMUCRCZUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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